molecular formula C14H11BrO2 B1270444 4-(Benzyloxy)-3-bromobenzaldehyde CAS No. 69455-12-5

4-(Benzyloxy)-3-bromobenzaldehyde

Cat. No.: B1270444
CAS No.: 69455-12-5
M. Wt: 291.14 g/mol
InChI Key: LMAYCCCBNRUZPC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-bromobenzaldehyde (C₁₄H₁₁BrO₂) is an aromatic aldehyde featuring a benzyloxy group at the para position and a bromine atom at the meta position relative to the aldehyde functional group. This compound is structurally significant due to its electron-withdrawing bromine atom and the benzyl ether moiety, which influence its reactivity and applications in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals . Its synthesis typically involves benzylation of phenolic aldehydes followed by bromination, as exemplified in the reaction of 4-(benzyloxy)-3-hydroxybenzaldehyde with brominating agents under basic conditions .

Properties

IUPAC Name

3-bromo-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAYCCCBNRUZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50989351
Record name 4-(Benzyloxy)-3-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69455-12-5
Record name 4-(Benzyloxy)-3-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-bromobenzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-bromobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in alcohol solvents.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted benzaldehydes with various functional groups.

    Oxidation: 4-(Benzyloxy)-3-bromobenzoic acid.

    Reduction: 4-(Benzyloxy)-3-bromobenzyl alcohol.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-bromobenzaldehyde depends on the specific chemical reactions it undergoes. For instance:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key structural analogs include:

4-Benzyloxybenzaldehyde (C₁₄H₁₂O₂) : Lacks the bromine atom, reducing electrophilicity and reactivity in substitution reactions.

3-Bromo-4-methoxybenzaldehyde (C₈H₇BrO₂) : Replaces the benzyloxy group with a methoxy group, altering steric and electronic properties.

4-(Bromomethyl)benzaldehyde (C₈H₇BrO) : Features a bromomethyl group instead of benzyloxy-bromo substitution, enabling distinct reactivity in alkylation reactions .

3-[(4-Bromophenyl)methoxy]benzaldehyde (C₁₄H₁₁BrO₂) : Positional isomer with bromine on the benzyl group rather than the aromatic ring, affecting conjugation and stability .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents)
4-(Benzyloxy)-3-bromobenzaldehyde C₁₄H₁₁BrO₂ 307.14 98–102 (lit.) Moderate in DMF, acetone
4-Benzyloxybenzaldehyde C₁₄H₁₂O₂ 212.24 75–78 High in ethanol, ethyl acetate
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 45–48 Low in water; high in DCM
3-[(4-Bromophenyl)methoxy]benzaldehyde C₁₄H₁₁BrO₂ 307.14 Not reported Soluble in THF, DMSO

Key Research Findings

  • Synthetic Efficiency : Lithiation reactions (e.g., n-BuLi) for brominated benzaldehydes yield higher reproducibility (45–62%) compared to Grignard methods .
  • Crystallography: Derivatives like 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde exhibit monoclinic crystal structures (space group P2₁/c), with bond angles critical for stability in solid-state applications .

Biological Activity

4-(Benzyloxy)-3-bromobenzaldehyde is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its structural characteristics, mechanisms of action, and relevant case studies that highlight its biological significance.

Structural Overview

This compound has the molecular formula C14H11BrO2C_{14}H_{11}BrO_2. It features a benzene ring substituted with a benzyloxy group at the para position (4) and a bromine atom at the meta position (3). This unique substitution pattern contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to several key mechanisms:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating various chemical transformations that may lead to biologically active derivatives.
  • Redox Reactions : The aldehyde group can undergo oxidation to form carboxylic acids or reduction to alcohols, which can influence the compound's pharmacological properties.
  • Histone Deacetylase Inhibition : Recent studies indicate that this compound exhibits high affinity for histone deacetylase (HDAC) enzymes, which play a crucial role in regulating gene expression and are targets for cancer therapy .

Anticancer Properties

Research has shown that this compound possesses significant anticancer activity. It has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • In vitro studies demonstrated that this compound induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. It showed effectiveness against several bacterial strains, suggesting potential as an antibacterial agent. The mechanism involves disrupting bacterial cell wall synthesis, although detailed pathways remain to be elucidated.

Case Studies and Research Findings

  • Study on HDAC Inhibition :
    A study conducted by Fabia Hentschel et al. highlighted the compound's role as a potent HDAC inhibitor. The research indicated that this compound significantly altered histone acetylation patterns in treated cells, leading to reactivation of silenced tumor suppressor genes .
  • Anticancer Activity Evaluation :
    In a comparative study involving various derivatives of benzaldehyde, this compound exhibited superior cytotoxic effects against breast cancer cell lines compared to its analogs. The study reported IC50 values indicating effective concentration levels required for half-maximal inhibition of cell growth.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-(Benzyloxy)benzaldehyde Lacks bromine substituentLower reactivity
3-Bromo-4-hydroxybenzaldehyde Hydroxyl group instead of benzyloxyDifferent reactivity
4-(Benzyloxy)-2-bromobenzaldehyde Bromine at the second positionAltered chemical behavior

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Benzyloxy)-3-bromobenzaldehyde
Reactant of Route 2
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4-(Benzyloxy)-3-bromobenzaldehyde

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